molecular formula C12H14O B1266229 2-Butylbenzofuran CAS No. 4265-27-4

2-Butylbenzofuran

Cat. No.: B1266229
CAS No.: 4265-27-4
M. Wt: 174.24 g/mol
InChI Key: OVJKFJDEVKABNF-UHFFFAOYSA-N
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Description

2-Butylbenzofuran is an organic compound with the chemical formula C12H14O. It is a member of the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is known for its aromatic properties and structural versatility, making it a valuable building block in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

2-Butylbenzofuran plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. These interactions often involve the oxidation of this compound, leading to the formation of metabolites that can further participate in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and mitochondrial function. In isolated rat hepatocytes, this compound exhibited minimal effects on mitochondrial membrane potential and oxidative phosphorylation at concentrations up to 100 micromol/L . This suggests that while this compound can interact with cellular components, its impact on cellular metabolism and gene expression may be limited under certain conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its interaction with cytochrome P450 enzymes, leading to its oxidation and subsequent formation of reactive metabolites . These metabolites can then interact with other biomolecules, potentially leading to enzyme inhibition or activation. Additionally, this compound has been observed to weakly inhibit state 3 oxidation and beta-oxidation in isolated rat liver mitochondria at high concentrations . This indicates that its molecular mechanism may involve modulation of mitochondrial function and oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies in vitro have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and mitochondrial activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low to moderate doses, it has been observed to have minimal toxic effects, with no significant impact on liver function or overall health . At higher doses, this compound can induce oxidative stress and mitochondrial dysfunction, leading to potential adverse effects . These findings highlight the importance of dosage considerations in the use of this compound in experimental and therapeutic contexts .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation of this compound, leading to the formation of various metabolites that can participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . It has been observed to accumulate in certain cellular compartments, particularly those involved in oxidative metabolism . The distribution of this compound within tissues can influence its overall biochemical and pharmacological effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it can influence mitochondrial function and oxidative stress responses . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the mitochondria . Understanding the subcellular dynamics of this compound is crucial for elucidating its biochemical and pharmacological roles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the prominent methods for synthesizing 2-Butylbenzofuran involves a telescoped hybrid batch–flow process. This method comprises three steps and utilizes continuous flow techniques to achieve high yield and purity. The key cyclization step is performed in a continuous process with an integrated workup, making this approach more efficient compared to standard batch conditions .

Another method involves the preparation of benzofurans as synthetic intermediates. This process includes several synthetic methods for preparing N-(this compound-5-yl)-N-(methylsulfonyl)methanesulfonamide, an intermediate in the preparation of Dronedarone .

Industrial Production Methods

The industrial production of this compound often employs the telescoped hybrid batch–flow process due to its efficiency and high yield. This method is suitable for large-scale production and ensures the high quality of the final product, making it suitable for use in downstream production processes without the need for further purification .

Chemical Reactions Analysis

Types of Reactions

2-Butylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted benzofurans .

Scientific Research Applications

2-Butylbenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds like Dronedarone, which is used to treat cardiac arrhythmias.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

2-Butylbenzofuran can be compared with other benzofuran derivatives, such as:

Uniqueness

This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-butyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJKFJDEVKABNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195378
Record name 2-Butylbenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4265-27-4
Record name 2-Butylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4265-27-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylbenzofuran
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Record name 2-Butylbenzofuran
Source EPA DSSTox
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Record name 2-butylbenzofuran
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Record name 2-Butylbenzofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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